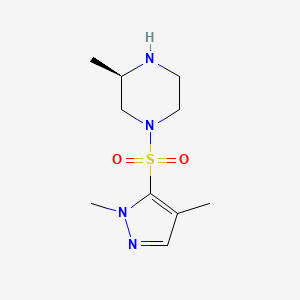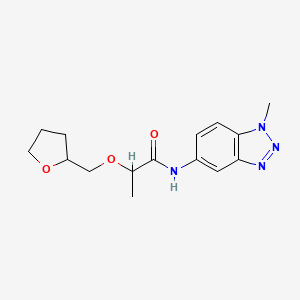![molecular formula C17H22N2O2 B6978754 1-(6-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B6978754.png)
1-(6-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)prop-2-en-1-one is a complex organic compound characterized by its intricate molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the hexahydro-2H-pyrido[4,3-b][1,4]oxazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent benzyl group introduction and prop-2-en-1-one functionalization are carried out using reagents such as benzyl chloride and acryloyl chloride, respectively.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced analogs.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Aplicaciones Científicas De Investigación
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: Its derivatives have been explored for potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzyme active sites or receptor sites, modulating their activity. The exact mechanism can vary depending on the derivative and the biological system .
Comparación Con Compuestos Similares
4a,5,6,7,8,8a-Hexahydro-4H-benzo[1,3]oxazine derivatives
2H-1-Benzopyran derivatives
1-Naphthalenol derivatives
Uniqueness: 1-(6-Benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)prop-2-en-1-one stands out due to its unique structural features and potential applications. Its ability to undergo diverse chemical reactions and its relevance in scientific research make it a valuable compound in the field of organic chemistry.
Propiedades
IUPAC Name |
1-(6-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-17(20)19-10-11-21-16-8-9-18(13-15(16)19)12-14-6-4-3-5-7-14/h2-7,15-16H,1,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFWICWWQPPDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC2C1CN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-[[(3,5-Dichloro-2-methoxyphenyl)methylamino]methyl]phenyl]methanol](/img/structure/B6978681.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-1-(5-methylthiophen-3-yl)propan-1-amine](/img/structure/B6978683.png)

![3-[methyl-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]carbamoyl]benzoic acid](/img/structure/B6978691.png)
![3-[3-[(Dimethylamino)methyl]pyrrolidine-1-carbonyl]benzoic acid](/img/structure/B6978694.png)
![N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine](/img/structure/B6978697.png)
![[5-Chloro-2-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-phenylmethanol](/img/structure/B6978730.png)
![tert-butyl N-[3-(pyrazolo[1,5-a]pyrimidin-6-ylmethylamino)-5,6,7,8-tetrahydroquinolin-6-yl]carbamate](/img/structure/B6978737.png)
![Tert-butyl 1-[[(1-methylbenzotriazol-5-yl)amino]methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6978738.png)
![1-(2-chlorophenyl)-N-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methyl]-1-(4-fluoro-3-methylphenyl)methanamine](/img/structure/B6978745.png)
![2-[1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-3-hydroxypyrrolidin-3-yl]acetonitrile](/img/structure/B6978753.png)
![2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)pyrrolidin-3-yl]acetonitrile](/img/structure/B6978756.png)
![1-cyclobutyl-1-cyclopentyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]methanamine](/img/structure/B6978763.png)

